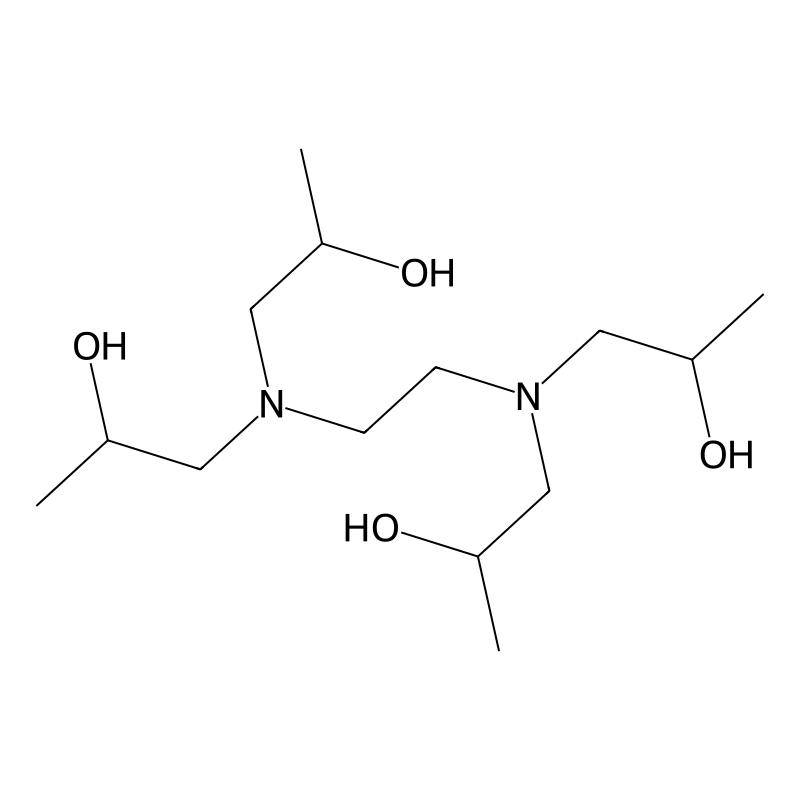

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis of Specialty Polymers

THPD's dual functionality as a chelating agent (due to its hydroxyl groups) and a crosslinking agent (due to its amine groups) makes it a key building block for various polymers and copolymers [1]. Research explores its use in:

- UV-curable Polyurethanes: THPD is a crucial component in developing ultraviolet (UV) light-curable polyurethane coatings, adhesives, and inks [1]. These materials find applications in various fields like printing and electronics due to their fast curing times and desirable properties.

- Dendritic and Conducting Polymers: Research investigates THPD's potential in creating complex dendritic and conducting polymers with unique electrical properties [1]. These polymers have applications in organic electronics, sensors, and solar cells.

Source

[1] Sigma-Aldrich - N,N,N′,N′-Tetrakis(2-Hydroxypropyl)ethylenediamine ()

Development of Shape-Memory Polymers

THPD is a promising candidate for synthesizing covalently cross-linked and amorphous shape-memory polyurethane (SMPU) foams [1]. These foams exhibit unique properties that make them valuable in biomedical applications:

- Biomedical Devices: Research explores the use of THPD-based SMPU foams in developing shape-memory actuators for treating ischemic stroke, thrombus removal, and self-deploying neural electrodes [1]. These devices offer minimally invasive and targeted treatment options.

- Tissue Engineering and Drug Delivery: The shape-memory properties of THPD-based SMPU foams hold promise for scaffolds in tissue engineering and drug delivery systems [1]. Their ability to conform and then recover their original shape makes them suitable for cell culture and controlled drug release.

Source

[1] Sigma-Aldrich - N,N,N′,N′-Tetrakis(2-Hydroxypropyl)ethylenediamine ()

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine is characterized by its molecular formula C₁₄H₃₂N₂O₄ and a molecular weight of 292.41 g/mol. This compound features four hydroxyl groups attached to an ethylenediamine backbone, making it an effective chelating agent and cross-linking agent in various chemical processes . It appears as a clear to pale yellow viscous liquid and is completely miscible in water .

The synthesis of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine typically involves the reaction of ethylenediamine with 2-hydroxypropyl groups under controlled conditions. The process may vary depending on the desired purity and application of the final product. Common methods include:

- Direct Alkylation: Ethylenediamine is reacted with 2-hydroxypropyl halides in the presence of a base.

- Polymerization: Utilizing the compound as a monomer in the formation of polyurethane or other polymeric materials .

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine finds application in various industries:

- Polymer Production: Used as a monomer for producing covalently cross-linked polyurethane foams utilized in biomedical applications such as vascular stents and sutures .

- Chemical Manufacturing: Acts as a chelating agent in water treatment processes to remove metal contaminants.

- Cosmetics and Personal Care: Employed as a stabilizer and emulsifier in cosmetic formulations .

Several compounds share structural or functional similarities with N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine. Below is a comparison highlighting its unique characteristics:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethylenediamine | C₂H₆N₂ | Basic structure; lacks hydroxyl groups |

| Diethanolamine | C₄H₁₁NO₂ | Contains two hydroxyl groups; used primarily for surfactants |

| Triethanolamine | C₆H₁₅NO₃ | Three hydroxyl groups; used as an emulsifier |

| N,N-Bis(2-hydroxyethyl)ethylenediamine | C₈H₁₈N₂O₄ | Contains two 2-hydroxyethyl groups; used for similar applications |

Uniqueness

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine stands out due to its four hydroxyl groups that enhance its chelating ability compared to other similar compounds. This characteristic makes it particularly effective in applications requiring strong binding to metal ions and cross-linking capabilities essential for polymer formation.

Purity

Physical Description

Colorless liquid; [HSDB] Colorless viscous liquid; [MSDSonline]

Color/Form

WATER-WHITE LIQUID

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 98 of 443 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 345 of 443 companies with hazard statement code(s):;

H315 (15.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Cosmetics -> Chelating

Methods of Manufacturing

General Manufacturing Information

Plastics Material and Resin Manufacturing

Electrical Equipment, Appliance, and Component Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

2-Propanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis-: ACTIVE

QUADROL MONOLAURATE SHOWED BLOAT INHIBITING ACTIVITY BUT DID NOT COMPLETELY PREVENT FROTH DEVELOPMENT.

FORMULATIONS CONTAINING QUADROL &/OR ITS SALTS ARE GIVEN FOR A CUTICLE REMOVER, SUNSCREEN, HAIR DRESSING, SHAVING CREAM, SKIN CLEANSER & CREAMS, & SEVERAL TYPES OF SHAMPOOS.

A STABLE AEROSOL SPRAY CONTAINS N,N,N',N'-TETRAKIS(2-HYDROXYPROPYLETHYLENEDIAMINE.

Storage Conditions

Dates

Occupational allergic contact dermatitis to tetrahydroxypropyl ethylenediamine in hand sanitizers

Annarita Antelmi, Katharine Hopkins, Cecilia Svedman, Jakob DahlinPMID: 32281656 DOI: 10.1111/cod.13552

Abstract

Clinical evidence for the activity of tetrahydroxypropyl ethylenediamine (THPE), a new anti-aging active cosmetic

Christiane Bertin, Alex Nkengne, Arlette Da Cunha, Nathalie Issachar, Ana RossiPMID: 21968659 DOI:

Abstract

BACKGROUND/ OBJECTIVES: The cellular surface modification of superficial epidermal keratinocytes can induce immediate skin tensioning effects and may improve signs of skin aging. Tetrahydroxypropyl ethylenediamine (THPE) is an active that has been described to induce keratinocytes' morphological changes in vitro. We conducted an in vivo study to assess anti-aging clinical benefits of a THPE-containing product.An eight-week double-blind, randomized intra-individual placebo controlled clinical study was performed to evaluate the clinical benefits of a 2.5% THPE-containing cream. This study included 41 Caucasian women who received the THPE cream product on one side of the face and a placebo cream on the other side daily. Evaluations were performed at baseline, 45 minutes after first application, week 4 and week 8 and included clinical examination and digital photography.

The study demonstrated the immediate lifting effect of a 2.5% THPE-containing cream. Forty-five minutes after a single application on the face, as the skin surface smoothed out, light reflection was modified: healthy glow and radiance of the skin were significantly improved (respectively 22.9% and 40% of improvement) and skin yellowishness was reduced (7.1%). Notably, the THPE-treated side was significantly lifted, both immediately after product application (8.1%) and after 8 weeks of application (14%), compared to the placebo-treated side.

This clinical study demonstrated that the effect of a 2.5% THPE-containing cream on the keratinocytes cells leads to an immediate and long-term clinical improvement of the skin appearance (radiance and skin firmness, skin lifting) and can therefore be considered as a new anti-aging cosmetic active.

Evaluation of the efficacy of a topical cosmetic slimming product combining tetrahydroxypropyl ethylenediamine, caffeine, carnitine, forskolin and retinol, In vitro, ex vivo and in vivo studies

R Roure, T Oddos, A Rossi, F Vial, C BertinPMID: 21564138 DOI: 10.1111/j.1468-2494.2011.00665.x

Abstract

Three studies were performed to investigate the mechanism of action and evaluate the efficacy of a topical cosmetic slimming product combining tetrahydroxypropyl ethylenediamine, caffeine, carnitine, forskolin and retinol. The Ex vivo study on skin explants showed that caffeine and forskolin both stimulated glycerol release and demonstrates for the first time that retinol and carnitine in combination synergistically stimulated keratinocyte proliferation, which leads to an increase epidermal thickness. The double-blind, randomized, placebo-controlled clinical study associating circumference measurements on five selected parts of the body, cutaneous hydration measurements as well as blinded expert grading of skin aspect was conducted on 78 women who applied the product or placebo twice daily for 12 consecutive weeks. After 4 weeks of twice-daily application of the product, significant reductions in circumference of abdomen, hips-buttocks and waist were already observed. Improvements concerned all the measured body parts after 12 weeks. Orange peel and stubborn cellulite decreased significantly from 4 weeks of treatment and tonicity improved from 8 weeks, demonstrating that the product improved skin aspect. At the end of the study, eight parameters of the thirteen evaluated were significantly improved in the active group and compared with placebo.Decontamination of solutions containing Cu(II) and ligands tartrate, glycine and quadrol using metallic iron

Ona Gyliene, Tomas Vengris, Ona Nivinskiene, Rima BinkienePMID: 19896768 DOI: 10.1016/j.jhazmat.2009.10.027

Abstract

Decontamination of solutions containing Cu(II) complexes with tartrate, glycine and quadrol (N,N,N'N'-tetrakis(2-hydroxypropyl)ethylenediamine) using metallic iron depends on pH and proceeds best in mildly acidic solutions. Cu(II) is completely removed from all solutions containing the ligands investigated. The degree of ligand removal from solutions considerably differs. Tartrate is relatively rapidly and completely removed from solutions. A complete removal of glycine is prolonged. The removal of quadrol from solutions using metallic iron is negligible. Electrochemical investigations showed that tartrate and glycine have inhibitory influence on anodic dissolution of iron at pH 2 and enhance it at pH 4. Quadrol does not exhibit any significant influence on iron dissolution. Chemical analysis and FT-IR investigations have shown that the content of organic compounds is the greatest in the precipitate formed in solutions containing tartrate, while it is considerably lower in glycine containing solutions. The precipitate formed in quadrol-containing solutions during the treatment with metallic iron contains only negligible amount of organics.Purification of quadrol for microsequencing in the spinning-cup sequenator

G S Begg, B H Leslie, F J MorganPMID: 6731850 DOI: 10.1016/0003-2697(84)90764-4

Abstract

Treatment of Quadrol buffer with isothiocyanatophenylthiocarbamylaminoethylaminopropyl glass (DITC glass) substantially reduces the impurities observed when this buffer is used with the spinning cup sequenator. Use of DITC glass-treated Quadrol buffer permits identification of PTH-amino acids from protein degradations down to 100 pmol.The behavior of organic components in copper recovery from electroless plating bath effluents using 3D electrode systems

Gökhan Orhan, Sebahattin Gürmen, Servet TimurPMID: 15302447 DOI: 10.1016/j.jhazmat.2004.05.012

Abstract

An electrochemical method was applied for the recovery of copper both from the spent solutions and from the rinse waters of electroless copper plating baths, containing copper sulfate, formaldehyde, quadrol, and NaOH. Experiments were conducted in a rotating packed cell (Rollschichtzelle) to investigate the effects of current density, electrolyte composition, temperature, and pH on the copper recovery. All the copper (final CCu=0.1 ppm) was recovered from the waste and rinse waters of chemical copper plating plants with 70% current efficiency by the electrochemical treatment in a rotating packed cell at 130 A/m2 current density, room temperature, with 5mm diameter cathode granules, with the presence of formaldehyde, and with a specific energy consumption of 3.2-3.5 kW h/kg Cu. On the other hand, final copper concentrations of 5 ppm were reached with 62% current efficiency and 5.5-5.8 kW h/kg Cu specific energy consumption, with electrolytes containing no formaldehyde.Autoclavable highly cross-linked polyurethane networks in ophthalmology

P Bruin, E A Meeuwsen, M V van Andel, J G Worst, A J PenningsPMID: 7508760 DOI: 10.1016/0142-9612(93)90210-s

Abstract

Highly cross-linked aliphatic polyurethane networks have been prepared by the bulk step reaction of low molecular weight polyols and hexamethylenediisocyanate (HDI). These polyurethane networks are optically transparent, colourless and autoclavable amorphous glassy thermosets, which are suited for use in ophthalmic applications such as intraocular lenses and keratoprostheses. The properties of these glassy polyurethanes, obtained from the reaction of the low molecular weight polyols triisopropanolamine (TIPA) or tetrakis (2-hydroxypropyl)ethylenediamine (Quadrol) and HDI in stoichiometric proportions, have been investigated in more detail. The glassy Quadrol/HDI-based polyurethane exhibits a reduction in ultimate glass transition temperature from 85 to 48 degrees C by uptake of 1% of water, and good ultimate mechanical properties (tensile strength 80-85 MPa, elongation at break ca 15%, modulus ca 1.5 GPa). IR spectra of these hydrophobic polyurethane networks revealed the absence of an isocyanate absorption, indicating that all isocyanates, apparently, had reacted during the cross-linking reaction. The biocompatibility could be increased by grafting tethered polyacrylamide chains onto the surface during network formation. These transparent cross-linked polyurethanes did not transmit UV light up to 400 nm, by incorporation of a small amount of the UV absorbing chromophore Coumarin 102, and could be sterilized simply by autoclaving. They were implanted in rabbit eyes, either in the form of small circular disks or in the form of a keratoprosthesis (artificial cornea). It was shown that the material was well tolerated by the rabbit eyes. Serious opacification of the cornea, a direct result of an adverse reaction to the implant, was never seen. Even 1 yr after implantation of a polyurethane keratoprosthesis the eye was still 'quiet'.Sorption of Cu(II) complexes with ligands tartrate, glycine and quadrol by chitosan

Ona Gyliene, Rima Binkiene, Rita ButkienePMID: 19540041 DOI: 10.1016/j.jhazmat.2009.05.119

Abstract

The sorption by chitosan in Cu(II) solutions containing tartrate, glycine (amino acetic acid) and quadrol (N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine) as ligands has been investigated. The degree of sorbate removal strongly depends on pH. In solutions containing tartrate almost complete sorption of both Cu(II) and tartrate proceeds in mildly acidic and neutral solutions. The sorption of Cu(II) is also complete in alkaline solutions containing glycine; meanwhile a substantial sorption of glycine proceeds at pH approximately 6. The Cu(II) sorption in solutions containing quadrol is insignificant. Any sorption of quadrol does not proceed in the whole range of pH investigated. The investigations under equilibrium conditions showed that the Cu(II) sorption from tartrate containing solutions obeys Freundlich equation and in solutions containing glycine and quadrol it fits Langmuir equation. Supposedly, Cu(II) sorption onto chitosan proceeds with formation of amino complexes onto the surface of chitosan; the sorption of tartrate proceeds as electrostatic as well as with formation of amide bonds. Applying of electrolysis enables a complete removal of sorbed Cu(II) and ligands without changes in physical and chemical properties of chitosan. This is confirmed by sorption ability of regenerated chitosan, measurements of its molecular weight, the deacetylation degree and FT-IR spectra.In vitro stimulation of macrophages by quadrol [N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine]

M V Bhide, S Patel, E C Rowland, D J SmithPMID: 4056411 DOI: 10.3109/08923978509026478

Abstract

Mouse peritoneal macrophages, when exposed to Quadrol [N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine] in vitro, show a dose dependent enhanced spreading over a four-hour period. In vitro Quadrol induced phagocytosis of polystyrene beads was found to be time and concentration dependent. The rate and extent of the enhancement of phagocytosis was comparable to that observed for lipopolysaccharide and tuftsin.Magnetic resonance flow velocity and temperature mapping of a shape memory polymer foam device

Ward Small 4th, Erica Gjersing, Julie L Herberg, Thomas S Wilson, Duncan J MaitlandPMID: 20043833 DOI: 10.1186/1475-925X-8-42

Abstract

Interventional medical devices based on thermally responsive shape memory polymer (SMP) are under development to treat stroke victims. The goals of these catheter-delivered devices include re-establishing blood flow in occluded arteries and preventing aneurysm rupture. Because these devices alter the hemodynamics and dissipate thermal energy during the therapeutic procedure, a first step in the device development process is to investigate fluid velocity and temperature changes following device deployment.A laser-heated SMP foam device was deployed in a simplified in vitro vascular model. Magnetic resonance imaging (MRI) techniques were used to assess the fluid dynamics and thermal changes associated with device deployment.

Spatial maps of the steady-state fluid velocity and temperature change inside and outside the laser-heated SMP foam device were acquired.

Though non-physiological conditions were used in this initial study, the utility of MRI in the development of a thermally-activated SMP foam device has been demonstrated.